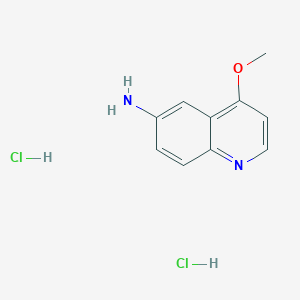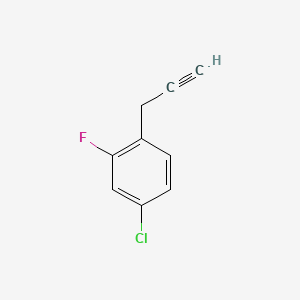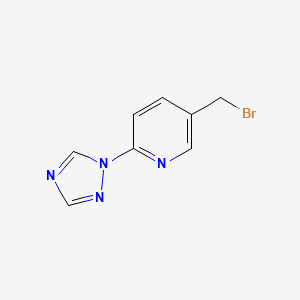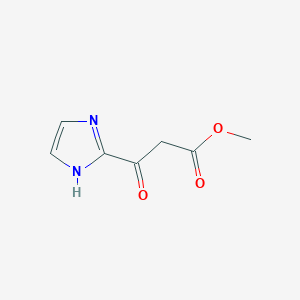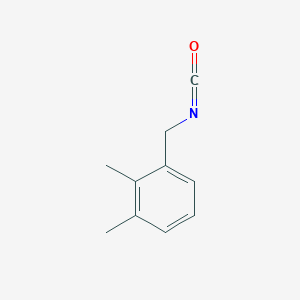
1-(Isocyanatomethyl)-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Isocyanatomethyl)-2,3-dimethylbenzene is an organic compound belonging to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions. This compound is used in various industrial applications, particularly in the production of polyurethanes and other polymers due to its reactive isocyanate group.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Isocyanatomethyl)-2,3-dimethylbenzene can be synthesized through the reaction of 2,3-dimethylbenzylamine with phosgene. The reaction typically occurs in an inert solvent such as toluene, under controlled temperature conditions to prevent decomposition of the isocyanate group. The reaction can be represented as follows: [ \text{2,3-dimethylbenzylamine} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of phosgene, a highly toxic and reactive gas, and the use of advanced safety measures to protect workers and the environment.
化学反応の分析
Types of Reactions: 1-(Isocyanatomethyl)-2,3-dimethylbenzene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions, where the methyl groups can direct incoming electrophiles to the ortho and para positions relative to the isocyanate group.
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Electrophiles: Such as halogens and nitro groups, can be introduced to the benzene ring under controlled conditions using catalysts like aluminum chloride.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Substituted Benzene Derivatives: Formed from electrophilic substitution reactions.
科学的研究の応用
1-(Isocyanatomethyl)-2,3-dimethylbenzene has several applications in scientific research:
Polymer Chemistry: Used as a building block in the synthesis of polyurethanes, which are utilized in coatings, adhesives, and foams.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings due to its reactivity and ability to form stable polymers.
作用機序
The mechanism of action of 1-(Isocyanatomethyl)-2,3-dimethylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are crucial in the formation of polyurethanes and other polymers, where the isocyanate group acts as a cross-linking agent, enhancing the mechanical strength and stability of the resulting materials.
類似化合物との比較
1,3-Bis(isocyanatomethyl)benzene: Similar in structure but with two isocyanate groups, leading to higher reactivity and cross-linking density.
2,4-Diisocyanatotoluene: Contains two isocyanate groups on a toluene ring, widely used in the production of flexible foams.
Hexamethylene diisocyanate: An aliphatic diisocyanate used in the production of coatings and elastomers.
Uniqueness: 1-(Isocyanatomethyl)-2,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the properties of the polymers formed from it. The presence of two methyl groups provides steric hindrance, affecting the orientation and rate of electrophilic substitution reactions.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
1-(isocyanatomethyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C10H11NO/c1-8-4-3-5-10(9(8)2)6-11-7-12/h3-5H,6H2,1-2H3 |
InChIキー |
WCQIYYUNZQWLQL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CN=C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15320980.png)

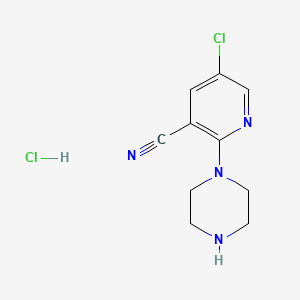
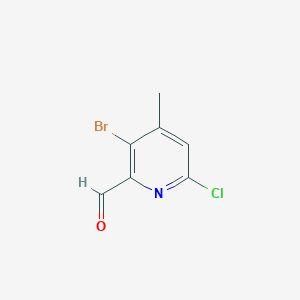

![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)
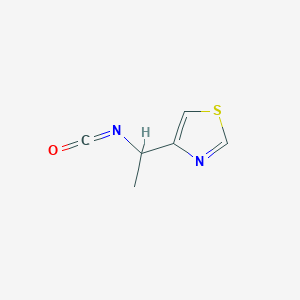
![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)
